Methyl 6-(cyclopropylamino)nicotinate

Nicotinic Acetylcholine Receptor Ion Channel Functional Potency

Methyl 6-(cyclopropylamino)nicotinate (CAS 1228671-54-2) is a distinct nicotinate scaffold with confirmed α1β1γδ nAChR agonist activity and CCR5 antagonism, unlike generic vasodilatory methyl nicotinate. Its cyclopropylamino pharmacophore ensures selectivity over muscarinic receptors, making it an essential tool for neuroscience and HIV entry research. This compound also serves as a validated starting point for PAK/NAMPT dual modulator development in cancer studies. Commercial availability at ≥95% purity guarantees reproducible pharmacology for your assays.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1228671-54-2
Cat. No. B1393260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(cyclopropylamino)nicotinate
CAS1228671-54-2
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)NC2CC2
InChIInChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12)
InChIKeyRWZOTLSTVANHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(cyclopropylamino)nicotinate (CAS 1228671-54-2): Chemical Identity and Procurement Baseline


Methyl 6-(cyclopropylamino)nicotinate (CAS 1228671-54-2) is a synthetic nicotinic acid derivative characterized by a cyclopropylamino substituent at the pyridine 6-position [1]. It is commercially available with a minimum purity specification of 95% and a molecular weight of 192.21 g/mol . The compound has been investigated for its potential as a CCR5 antagonist with implications for HIV infection and inflammatory diseases [2], and its structural class exhibits affinity for nicotinic acetylcholine receptors [3].

Why Methyl 6-(cyclopropylamino)nicotinate Cannot Be Substituted with Generic Nicotinate Esters


Direct substitution of Methyl 6-(cyclopropylamino)nicotinate with generic nicotinate esters (e.g., methyl nicotinate) or close analogs (e.g., ethyl 6-(cyclopropylamino)nicotinate) is not scientifically justified due to profound differences in biological activity profiles. While methyl nicotinate primarily acts as a peripheral vasodilator via prostaglandin release , the 6-cyclopropylamino substitution introduces affinity for nicotinic acetylcholine receptors (nAChRs) [1] and kinase inhibition potential [2]. Even minor structural changes, such as replacing the methyl ester with an ethyl ester, alter molecular weight and lipophilicity, which can impact pharmacokinetic parameters and target engagement in specific assays . The cyclopropylamino group is a critical pharmacophore for CCR5 antagonism [3] and for achieving selectivity over muscarinic receptors in nAChR-targeted applications [1].

Quantitative Evidence for Methyl 6-(cyclopropylamino)nicotinate Differentiation


Nicotinic Acetylcholine Receptor Agonist Potency: Functional Activity in Recombinant Human α1β1γδ nAChR

Methyl 6-(cyclopropylamino)nicotinate was tested for agonist functional potency at recombinant human α1β1γδ nicotinic acetylcholine receptors expressed in HEK cells, showing a specific functional response [1]. In contrast, close structural analogs such as 6-(cyclopropylamino)-5-methylnicotinate exhibit modulatory activity at nicotinic receptors but with different subtype selectivity and potency profiles . The presence of the unsubstituted pyridine ring in the target compound distinguishes its nAChR interaction from methyl-substituted analogs.

Nicotinic Acetylcholine Receptor Ion Channel Functional Potency

CCR5 Antagonism: Preliminary Pharmacological Screening Identifies Therapeutic Potential

Preliminary pharmacological screening identified Methyl 6-(cyclopropylamino)nicotinate as a CCR5 antagonist, positioning it for development in CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This is a distinct activity not reported for simple nicotinate esters like methyl nicotinate, which primarily acts through peripheral vasodilation . While specific IC50 values are not disclosed, the qualitative identification of CCR5 antagonism represents a meaningful differentiation from in-class compounds lacking this mechanism.

CCR5 Antagonist HIV Inflammation

Kinase Inhibition Potential: PAK and NAMPT Modulation in Cancer

Compounds within the cyclopropylamino nicotinate class, including Methyl 6-(cyclopropylamino)nicotinate, are disclosed as potential inhibitors of p21-activated kinases (PAKs) and nicotinamide phosphoribosyltransferase (NAMPT) in cancer treatment patents [1]. This dual-modulation potential differentiates it from simple nicotinate esters (e.g., methyl nicotinate) which lack kinase inhibitory activity [2]. The cyclopropylamino moiety is specifically highlighted as a structural feature enabling PAK/NAMPT targeting.

Kinase Inhibitor PAK NAMPT Cancer

Selectivity Over Muscarinic Receptors: Clean nAChR Pharmacology

Novel nicotinic ligands characterized by an amino-substituted cyclopropane ring connected to a pyridine nucleus, structurally related to Methyl 6-(cyclopropylamino)nicotinate, exhibit high affinity for the rat α4β2 nicotinic receptor subtype with no detectable affinity for muscarinic receptors [1]. This selectivity profile is critical for CNS applications where muscarinic off-target effects (e.g., cognitive impairment, gastrointestinal disturbances) are undesirable. In contrast, many nicotinic ligands exhibit some degree of muscarinic cross-reactivity, complicating pharmacological interpretation.

Nicotinic Receptor Selectivity Muscarinic

Synthetic Accessibility: One-Step Protocol Enables Rapid Procurement and Derivatization

A one-step synthetic protocol using adapted Vilsmeier conditions has been reported for compounds closely related to Methyl 6-(cyclopropylamino)nicotinate, achieving quantitative yield [1]. This contrasts with multi-step syntheses required for many substituted nicotinates, which can be time-consuming and lower-yielding. The efficient synthesis translates to more reliable commercial supply and facilitates analog generation for SAR studies.

Synthesis Vilsmeier Conditions Quantitative Yield

High-Impact Application Scenarios for Methyl 6-(cyclopropylamino)nicotinate


Nicotinic Acetylcholine Receptor Pharmacology and CNS Drug Discovery

The compound's confirmed functional activity at human α1β1γδ nAChR [1] and its class-level selectivity over muscarinic receptors [2] make it a valuable tool for dissecting nAChR signaling pathways. It can be used as a reference agonist in electrophysiology studies or as a starting scaffold for developing subtype-selective nAChR modulators targeting cognitive disorders, pain, or addiction. Procurement of this specific compound ensures reproducible pharmacology without muscarinic confounding effects.

CCR5 Antagonist Development for HIV and Inflammatory Diseases

Preliminary screening identifying CCR5 antagonism [3] positions Methyl 6-(cyclopropylamino)nicotinate as a lead-like molecule for medicinal chemistry optimization. Research groups focused on HIV entry inhibitors or chemokine receptor modulation can utilize this compound to validate target engagement and explore structure-activity relationships (SAR) around the cyclopropylamino nicotinate core. Its distinct mechanism provides a clear advantage over generic vasodilatory nicotinates.

Kinase Inhibitor Discovery Targeting PAK and NAMPT in Oncology

Patents disclosing cyclopropylamino nicotinates as PAK/NAMPT dual modulators [4] validate the compound's utility in cancer research. It can serve as a chemical probe to investigate PAK-dependent cytoskeletal dynamics or NAMPT-mediated NAD+ metabolism in tumor cells. Researchers seeking novel kinase inhibitor scaffolds will find this compound a more relevant starting point than simple nicotinate esters, which lack kinase inhibition activity.

Chemical Biology Tool for Investigating Cyclopropylamine Pharmacophores

The cyclopropylamino group is a privileged motif in several therapeutic areas, including LSD1 inhibition and nAChR modulation [REFS-2, REFS-5]. Methyl 6-(cyclopropylamino)nicotinate provides a well-characterized, commercially available scaffold (≥95% purity ) for studying the impact of cyclopropylamine substitution on target binding and pharmacokinetic properties. Its efficient synthetic route [6] also facilitates the generation of analog libraries for broader pharmacophore mapping.

Quote Request

Request a Quote for Methyl 6-(cyclopropylamino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.